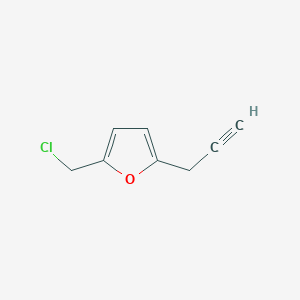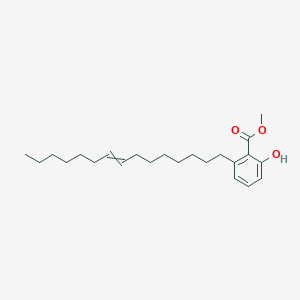
5-Chloro-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
The synthesis of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of indole derivatives often involves cyclization followed by dehydrative aromatization . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of indole derivatives can lead to the formation of various oxidized products .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. In biology and medicine, indene derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents . The unique structural features of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- make it a valuable compound for studying various biological processes and developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. Indene derivatives are known to interact with multiple receptors and enzymes, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- can be compared with other similar compounds such as 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile and 1H-Indene, 2,3-dihydro-1,1,2,3,3-pentamethyl- . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- lies in its specific substituents and the resulting properties.
Propriétés
Numéro CAS |
58138-39-9 |
|---|---|
Formule moléculaire |
C10H4ClNO2 |
Poids moléculaire |
205.60 g/mol |
Nom IUPAC |
5-chloro-1,3-dioxoindene-2-carbonitrile |
InChI |
InChI=1S/C10H4ClNO2/c11-5-1-2-6-7(3-5)10(14)8(4-12)9(6)13/h1-3,8H |
Clé InChI |
JSZIWAQQPWVFPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=O)C(C2=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
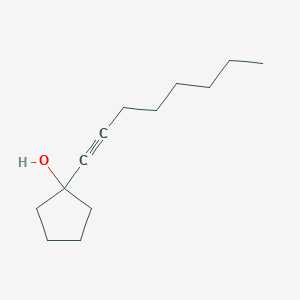
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
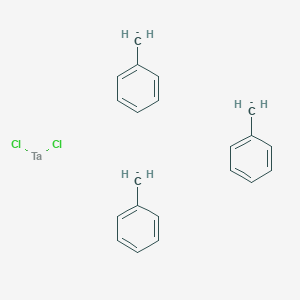
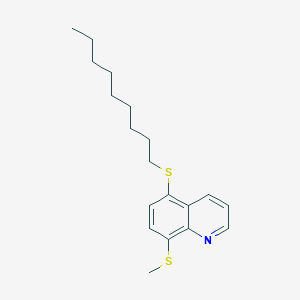
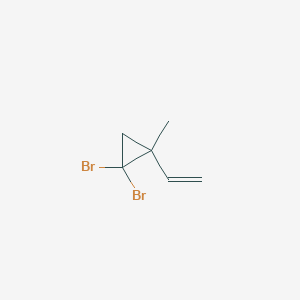
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
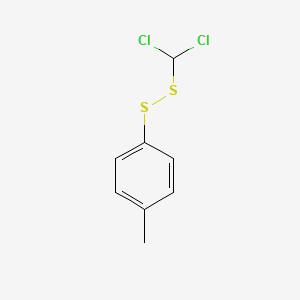
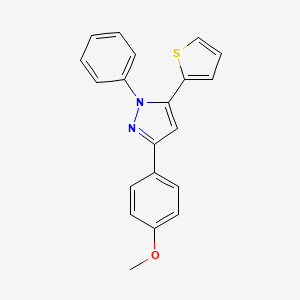

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
